molecular formula C15H11ClN2O3 B2670732 6-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone CAS No. 338412-69-4

6-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone

Cat. No. B2670732
M. Wt: 302.71
InChI Key: KLQMRIMBOKJCMJ-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone (CMPQ) is an important compound in the field of medicinal chemistry and pharmacology. CMPQ has been used in a variety of scientific research applications, such as in the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Analgesic Activity

  • Synthesis and Analgesic Activity: Quinazolinone derivatives, including those structurally related to 6-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone, have shown significant analgesic activities. These compounds were synthesized and tested for their in vitro analgesic activity, showing higher effectiveness compared to standard analgesic drugs (Osarumwense Peter Osarodion, 2023).

Antioxidant Properties

  • Antioxidant Properties: 2-substituted quinazolin-4(3H)-ones, a group which includes compounds structurally similar to the chemical of interest, have been synthesized and evaluated for their antioxidant properties. The structure–antioxidant activity relationships of these compounds suggest that the presence of hydroxyl groups along with methoxy substituents enhances antioxidant activity (Janez Mravljak et al., 2021).

Anticonvulsant Activity

  • Anticonvulsant Activity: Research has shown that certain 4(3H)-quinazolinones, related to the compound , demonstrate promising anticonvulsant activity. These compounds were synthesized and evaluated, with some showing protection against seizures in experimental models (J. F. Wolfe et al., 1990).

Pharmacological Characterization

  • Formyl Peptide Receptor-Like 1 Antagonist: Quinazolinone derivatives have been studied for their role as antagonists for the formyl peptide receptor-like 1 (FPRL1), a potential target for therapeutic interventions. The study involved synthesizing various derivatives and analyzing their pharmacological properties (Cai-hong Zhou et al., 2007).

Hypolipidemic Activities

  • Hypolipidemic Activities: Research into quinazolinones and 4(3H)-quinazolinones has demonstrated their potential as hypolipidemic agents. These compounds have shown effectiveness in lowering triglyceride and total cholesterol levels (Y. Kurogi et al., 1996).

Anticancer Activity

  • Anticancer Activity: Novel quinazolinone and benzamide derivatives have been synthesized and evaluated for their anticancer properties. Some of these compounds exhibited potent anti-proliferative activity against specific cancer cell lines, comparable to existing chemotherapy drugs (M. El-Hashash et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition: Quinazolinone derivatives have been studied for their effectiveness as corrosion inhibitors in industrial applications. The inhibition efficiencies of these compounds were significant, indicating their potential use in protecting materials from corrosion (N. Errahmany et al., 2020).

Luminescent Materials and Bioimaging

  • Luminescent Properties: Quinazolinones, due to their good luminescence properties, have been used as fluorescent probes and in biological imaging. Their biocompatibility and low toxicity make them suitable for various applications in this field (Zhiming Xing et al., 2021).

properties

IUPAC Name

6-chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c1-21-13-5-3-2-4-10(13)14-17-12-7-6-9(16)8-11(12)15(19)18(14)20/h2-8,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQMRIMBOKJCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone

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